Pyrrolidine, 1-(1-oxobutyl)-

説明

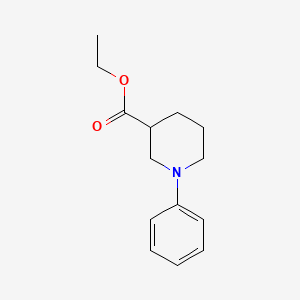

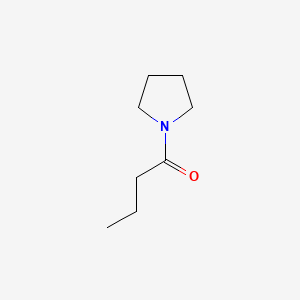

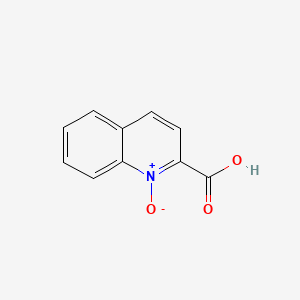

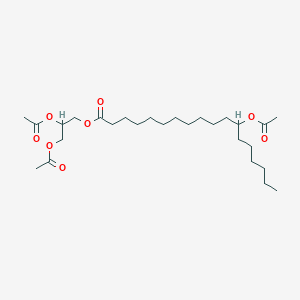

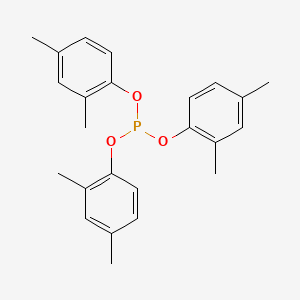

Pyrrolidine, 1-(1-oxobutyl)- is a chemical compound with the formula C8H15NO . It is also known by other names such as Pyrrolidine, 1-butyryl-; AI 335467aGa; 1-Butyrylpyrrolidine; Pyrrolidine, N-butanoyl; NSC 191001 .

Molecular Structure Analysis

The molecular structure of Pyrrolidine, 1-(1-oxobutyl)- consists of a five-membered pyrrolidine ring attached to a butyryl group . The structure can be represented in 2D or 3D formats .Physical And Chemical Properties Analysis

Pyrrolidine, 1-(1-oxobutyl)- has a molecular weight of 141.2108 . Other physical and chemical properties such as water solubility, octanol/water partition coefficient, and McGowan’s characteristic volume were not found in the search results.科学的研究の応用

1. Molecular Probes and Labels in Biomedical Research

Pyrrolidine derivatives, particularly sterically shielded nitroxides of the pyrrolidine series, are extensively utilized as molecular probes and labels in various biophysical and biomedical research applications, especially in magnetic resonance spectroscopy and imaging. Their high stability in biological systems makes them ideal for these applications (Dobrynin et al., 2021).

2. Synthesis Applications in Medicine and Industry

Pyrrolidines have shown significant biological effects and are used in medicine and industry, such as in the production of dyes or agrochemical substances. The synthesis of pyrrolidines, particularly through [3+2] cycloaddition reactions, is a subject of interest in modern science due to their widespread applications (Żmigrodzka et al., 2022).

3. Quantum Chemical Investigation of Pyrrolidine Derivatives

Quantum chemical calculations and analysis of thermodynamics parameters of various pyrrolidine derivatives have been conducted, with a focus on their electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This research is pivotal in understanding the molecular properties of these compounds (Bouklah et al., 2012).

4. Application in Antineoplastic Agents

Pyrrolidine derivatives have been synthesized and evaluated for potential use as antineoplastic agents. The crystal structure, molecular conformation, and X-ray analysis of certain pyrrolidine derivatives have been studied to understand their potential in cancer treatment (Banerjee et al., 2002).

5. Antimicrobial and Antifungal Applications

Pyrrolidines have been synthesized and screened for their in vitro antimicrobial and antifungal activities. Some compounds exhibited activities comparable to established standard drugs, indicating their potential in treating infectious diseases (Haddad et al., 2015).

6. Novel Synthesis Approaches

Innovative synthesis approaches for pyrrolidine derivatives have been developed, such as a novel five-component domino process leading to drug-like compounds. These methods maximize structural complexity and are valuable in the synthesis of diverse pyrrolidine derivatives (Liu et al., 2015).

Safety and Hazards

While specific safety data for Pyrrolidine, 1-(1-oxobutyl)- was not found, general safety measures for handling pyrrolidines include washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAWNPFOQLJDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307410 | |

| Record name | Pyrrolidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 1-(1-oxobutyl)- | |

CAS RN |

33527-93-4 | |

| Record name | 1-(1-Pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33527-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butanoylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-butyryl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTANOYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW7SAH14DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)

![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)